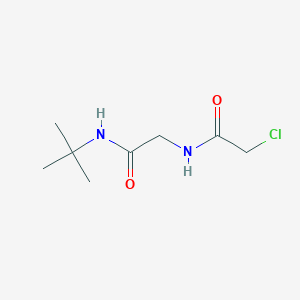

N-tert-butyl-2-(2-chloroacetamido)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-tert-butyl-2-[(2-chloroacetyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-8(2,3)11-7(13)5-10-6(12)4-9/h4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZSQJRRNZQDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of N-tert-butyl Amides via Ritter-Type Reaction Catalyzed by Cu(OTf)2

A recent, mild, and practical approach to synthesize N-tert-butyl amides involves the reaction of nitriles with di-tert-butyl dicarbonate catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature. This method achieves excellent yields (up to 87-89%) and tolerates a broad substrate scope including aryl, benzyl, alkyl, and furyl nitriles.

-

- Catalyst: Cu(OTf)2 (5 mol%)

- Reagents: Nitrile + di-tert-butyl dicarbonate

- Temperature: Room temperature to 60 °C

- Time: 5 hours optimal

- Solvent: None (solvent-free)

-

- Mild reaction conditions

- No need for condensation agents

- Simple post-reaction workup

- Wide substrate compatibility

Mechanism: Ritter-type reaction involving activation of di-tert-butyl dicarbonate and nucleophilic attack by nitrile nitrogen, facilitated by Lewis acid catalysis from Cu(OTf)2.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 25 | 5 | 16 |

| 2 | 2 | 25 | 5 | 25 |

| 3 | 5 | 25 | 5 | 87 |

| 4 | 10 | 25 | 5 | 89 |

| 5 | 5 | 40 | 5 | Slightly improved |

Table 1: Effect of catalyst loading and temperature on yield of N-tert-butyl amides

This method is directly applicable to the preparation of N-tert-butyl-2-(2-chloroacetamido)acetamide if the corresponding nitrile precursor is available or can be synthesized.

Chloroacetylation of Amines to Form 2-(2-chloroacetamido) Derivatives

A classical and well-documented method to introduce the 2-chloroacetamido group involves the reaction of amines with chloroacetyl chloride under controlled conditions.

-

- React secondary amine or amide (10 mmol) with chloroacetyl chloride (15 mmol) in acetonitrile (50 mL)

- Stir at 25 °C for 1 hour, then raise temperature to 60 °C until amine is consumed (monitored by TLC)

- Quench reaction with sodium bicarbonate solution

- Extract with ethyl acetate, wash with brine, dry over MgSO4

- Purify product by column chromatography (hexane/ethyl acetate mixtures)

-

- Reaction proceeds smoothly at mild temperatures

- Efficient conversion to 2-(2-chloroacetamido) benzamides and related compounds

- Suitable for a variety of amines, including aromatic and aliphatic

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Secondary amine + chloroacetyl chloride | 25 °C 1 h, then 60 °C until completion | Formation of chloroacetamido intermediate |

| 2 | Quench with NaHCO3 solution | Ambient | Neutralization of acid |

| 3 | Extraction and purification | Ethyl acetate, chromatography | Pure 2-(2-chloroacetamido) amide |

Table 2: Chloroacetylation reaction conditions for 2-(2-chloroacetamido) derivatives

This chloroacetylation step can be applied to N-tert-butyl amines or amides to yield N-tert-butyl-2-(2-chloroacetamido)acetamide by starting from the corresponding tert-butyl amide.

Synthesis of tert-butyl Chloroacetate as an Intermediate

In some synthetic schemes, tert-butyl chloroacetate is used as a precursor or intermediate. Its preparation involves acid-catalyzed esterification of chloroacetic acid with isobutene in the presence of strong acid ion exchange resins.

- Process highlights:

- Solvent: Dichloromethane

- Catalyst: Macroporous strong acid cation exchange resin

- Temperature: 20–35 °C

- Reaction time: 6–14 hours with isobutene gas bubbling

- Purification: Fractional distillation to separate dichloromethane, unreacted monoxone, and tert-butyl chloroacetate

| Parameter | Value/Condition |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Strong acid ion exchange resin (KC116 or equivalent) |

| Temperature | 20–35 °C |

| Reaction time | 6–14 hours |

| Purification method | Rectification (fractional distillation) |

Table 3: Synthesis parameters for tert-butyl chloroacetate production

This intermediate can be further transformed into N-tert-butyl chloroacetamides through amidation or other coupling reactions.

Amide Bond Formation via Carbodiimide-Mediated Coupling

For complex or sensitive substrates, amide bond formation involving N-tert-butyl amines and carboxylic acid derivatives can be achieved using carbodiimide coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium salts (e.g., HATU) in the presence of bases like N,N-diisopropylethylamine.

-

- Solvent: Dichloromethane

- Room temperature stirring overnight

- Workup: Washing with acid, bicarbonate, brine; drying; column chromatography

Yields: 40–90% depending on substrates

This method is suitable for preparing N-tert-butyl amides with chloroacetamido functionality when starting from protected amines and carboxylic acids.

| Method | Key Reagents & Catalysts | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Cu(OTf)2-catalyzed Ritter-type | Nitriles + di-tert-butyl dicarbonate + Cu(OTf)2 | Solvent-free, RT to 60 °C, 5 h | 80–90% | Mild, broad substrate scope |

| Chloroacetylation | Amines + chloroacetyl chloride | Acetonitrile, 25–60 °C | High | Classical method for chloroacetamides |

| Esterification for tert-butyl chloroacetate | Chloroacetic acid + isobutene + acid resin | DCM, 20–35 °C, 6–14 h | Moderate | Intermediate synthesis step |

| Carbodiimide-mediated coupling | Amine + carboxylic acid + HATU + base | DCM, RT, overnight | 40–90% | For sensitive or complex substrates |

The Cu(OTf)2-catalyzed Ritter reaction offers a highly efficient, mild, and environmentally friendly route to N-tert-butyl amides, avoiding harsh reagents or conditions.

Chloroacetylation using chloroacetyl chloride remains a robust and widely applicable method to introduce the chloroacetamido group, with straightforward purification protocols.

The synthesis of tert-butyl chloroacetate via acid-catalyzed esterification is industrially relevant and provides a key intermediate for further functionalization.

Carbodiimide-mediated amide bond formation is versatile but requires careful handling of reagents and purification to avoid side products.

Combining these methods allows tailored synthesis of N-tert-butyl-2-(2-chloroacetamido)acetamide with control over purity and yield.

The preparation of N-tert-butyl-2-(2-chloroacetamido)acetamide can be effectively achieved by integrating modern catalytic amide formation methods with classical chloroacetylation techniques. The Cu(OTf)2-catalyzed Ritter reaction provides a mild and high-yielding approach to N-tert-butyl amides, while chloroacetyl chloride-mediated acylation introduces the chloroacetamido functionality efficiently. Industrially scalable synthesis of tert-butyl chloroacetate intermediates further supports versatile synthetic routes. These methods combined offer a reliable and authoritative framework for the synthesis of this compound with practical advantages in yield, purity, and operational simplicity.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-2-(2-chloroacetamido)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of N-tert-butyl-2-(2-chloroacetamido)acetamide can yield tert-butylamine and chloroacetic acid.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-2-(2-chloroacetamido)acetamide is widely used in scientific research due to its versatility:

Wirkmechanismus

The mechanism of action of N-tert-butyl-2-(2-chloroacetamido)acetamide involves its interaction with various molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physical Properties

The physical properties of N-tert-butyl acetamide derivatives are strongly influenced by substituents. Key examples from the literature include:

Key Observations :

- Melting Points : Bulky aromatic substituents (e.g., pyrenylmethyl in 5i) significantly increase melting points (217–219°C) compared to alkyl or smaller aryl groups (155–179°C) . The tert-butyl group itself likely contributes to higher thermal stability.

- Chromatographic Mobility (Rf): Polar groups like dimethylamino (Rf = 0.10–0.50) reduce mobility in nonpolar solvent systems, whereas nonpolar substituents (e.g., naphthyl) increase Rf values .

- Synthetic Yields : Yields for N-tert-butyl acetamides range from 40–70%, influenced by steric hindrance and reaction conditions .

Biologische Aktivität

N-tert-butyl-2-(2-chloroacetamido)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

N-tert-butyl-2-(2-chloroacetamido)acetamide can be synthesized through various methods, typically involving the reaction of tert-butyl amine with chloroacetyl chloride in the presence of a suitable base. The structure features a tert-butyl group, a chloroacetamido moiety, and an acetamide group, which contributes to its biological activity.

Biological Activity Overview

The biological activities of N-tert-butyl-2-(2-chloroacetamido)acetamide have been explored in various studies. Key areas of focus include:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often linked to the presence of the chloroacetamido group, which enhances membrane permeability and disrupts bacterial cell walls.

- Anticancer Potential : Preliminary studies indicate that N-tert-butyl-2-(2-chloroacetamido)acetamide may exhibit anticancer properties by inducing apoptosis in cancer cell lines. This effect is particularly noted in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Antimicrobial Activity

A study investigating the antimicrobial potential of various chloroacetamides, including N-tert-butyl-2-(2-chloroacetamido)acetamide, revealed:

- Activity Against Bacteria : The compound demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with varying efficacy against Escherichia coli and Candida albicans. The structure-activity relationship indicated that halogenated substituents on the phenyl ring significantly enhanced activity against these pathogens .

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| N-tert-butyl-2-(2-chloroacetamido)acetamide | Moderate | Low | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |

Anticancer Activity

In vitro studies have highlighted the potential of N-tert-butyl-2-(2-chloroacetamido)acetamide to induce apoptosis in cancer cells:

- Mechanism of Action : The compound appears to initiate apoptosis through the activation of caspase pathways, leading to increased annexin V-FITC positive cells in treated MDA-MB-231 cells compared to controls .

- Case Study : A notable case study reported a 22-fold increase in apoptotic cells when treated with N-tert-butyl-2-(2-chloroacetamido)acetamide, suggesting its strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of N-tert-butyl-2-(2-chloroacetamido)acetamide is influenced by its structural components. Key findings include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.